3-(3,4-Dimethoxyphenyl)alanine ethyl ester
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Overview
Description
3-(3,4-Dimethoxyphenyl)alanine ethyl ester is a chemical compound with the molecular formula C13H19NO4 and a molecular weight of 253.29 g/mol . It is a derivative of alanine, where the phenyl group is substituted with two methoxy groups at the 3 and 4 positions, and the carboxyl group is esterified with ethanol.
Preparation Methods
The synthesis of 3-(3,4-Dimethoxyphenyl)alanine ethyl ester typically involves the esterification of 3-(3,4-Dimethoxyphenyl)alanine. This can be achieved through various synthetic routes, including:
Esterification Reaction: The reaction of 3-(3,4-Dimethoxyphenyl)alanine with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production: Industrial methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
3-(3,4-Dimethoxyphenyl)alanine ethyl ester undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or reduce the aromatic ring.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the ester group.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Major Products: The major products depend on the specific reaction conditions but can include alcohols, quinones, and substituted derivatives.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)alanine ethyl ester has various applications in scientific research:
Biology: The compound can be used in studies related to amino acid metabolism and enzyme activity.
Industry: Used in the synthesis of fine chemicals and as an intermediate in the production of other compounds.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)alanine ethyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes involved in amino acid metabolism.
Comparison with Similar Compounds
3-(3,4-Dimethoxyphenyl)alanine ethyl ester can be compared with other similar compounds:
3-(3,4-Dimethoxyphenyl)alanine: The non-esterified form, which has different solubility and reactivity properties.
3,4-Dimethoxyphenylalanine: Lacks the ester group, affecting its chemical behavior and applications.
3-Methoxy-O-methyl-L-tyrosine: Another derivative with different substitution patterns on the aromatic ring.
Properties
Molecular Formula |
C13H19NO4 |
---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
ethyl (2S)-2-amino-3-(3,4-dimethoxyphenyl)propanoate |
InChI |
InChI=1S/C13H19NO4/c1-4-18-13(15)10(14)7-9-5-6-11(16-2)12(8-9)17-3/h5-6,8,10H,4,7,14H2,1-3H3/t10-/m0/s1 |
InChI Key |
CKPXBRGEMOUHQJ-JTQLQIEISA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC(=C(C=C1)OC)OC)N |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=C(C=C1)OC)OC)N |
Origin of Product |
United States |
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